3-(Piperidin-4-YL)benzaldehyde
Description
Significance of Piperidine (B6355638) Scaffolds in Modern Organic and Medicinal Chemistry Research
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the design of pharmaceuticals and other biologically active molecules. researchgate.netencyclopedia.pubnih.gov Its prevalence is a testament to its ability to impart favorable physicochemical and pharmacokinetic properties to a molecule. thieme-connect.comresearchgate.net Piperidine derivatives are found in a vast array of drugs, including analgesics, antipsychotics, antihistamines, and anticancer agents. researchgate.netencyclopedia.pub
The introduction of a piperidine scaffold can modulate a compound's solubility, lipophilicity, and metabolic stability. thieme-connect.comresearchgate.net Furthermore, the nitrogen atom within the piperidine ring can act as a key interaction point with biological targets, such as enzymes and receptors, often forming crucial hydrogen bonds. nih.gov The conformational flexibility of the piperidine ring also allows it to adapt to the three-dimensional space of a binding site, enhancing binding affinity and selectivity. thieme-connect.comresearchgate.net The development of synthetic methods to create diverse substituted piperidines remains an active and important area of research. nih.govmdpi.com
Strategic Importance of Benzaldehyde (B42025) Functionality in Synthetic Methodologies and Molecular Diversity
Benzaldehyde, the simplest aromatic aldehyde, is a versatile building block in organic synthesis. fiveable.me Its aldehyde group is highly reactive and participates in a wide range of chemical transformations, making it a valuable precursor for a multitude of more complex molecules. fiveable.mewikipedia.org
Key reactions involving benzaldehyde include nucleophilic additions, condensations, and oxidations. fiveable.mechemicalbook.com For instance, it readily reacts with amines to form imines, with active methylene (B1212753) compounds in Knoevenagel condensations, and can be oxidized to benzoic acid or reduced to benzyl (B1604629) alcohol. wikipedia.orgchemicalbook.com This reactivity allows for the facile introduction of a phenyl group and a one-carbon unit into a target molecule, contributing significantly to molecular diversity. The development of new methods for the synthesis of substituted benzaldehydes continues to be an area of interest, with one-pot procedures being developed for efficiency. rug.nlacs.org
Contextualization of 3-(Piperidin-4-YL)benzaldehyde within the Landscape of Substituted Piperidine-Benzaldehyde Derivatives
In the case of this compound, the piperidine group is at the meta-position relative to the aldehyde. This arrangement influences the electronic communication between the two functional groups and dictates the possible synthetic transformations and biological interactions. Other isomers, such as 4-(piperidin-1-yl)benzaldehyde, have also been synthesized and studied, often as intermediates in the preparation of more complex molecules like thiosemicarbazones with potential biological activities. nih.gov The synthesis of such derivatives often involves the reaction of a fluorobenzaldehyde with piperidine. nih.gov
Current Research Gaps and Future Perspectives for Advanced Studies on this compound
While the individual components of this compound are well-established in chemical research, the compound itself appears to be a relatively underexplored entity. Much of the available information points to its use as a synthetic intermediate. bldpharm.comchemsrc.comsigmaaldrich.com
Future research could focus on several key areas:
Novel Synthetic Applications: Exploring the utility of this compound as a building block for the synthesis of novel heterocyclic systems and complex molecular architectures.
Medicinal Chemistry Exploration: Investigating the biological activity of derivatives of this compound. Given the prevalence of piperidine in CNS-active drugs, exploring its potential in this area could be fruitful. researchgate.net
Material Science: Investigating the potential of polymers or coordination complexes derived from this compound for applications in materials science.
A deeper understanding of the reactivity and properties of this specific isomer will be crucial for unlocking its full potential in various scientific disciplines.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1557265-73-2 |
| Molecular Formula | C12H15NO |
| Molecular Weight | 189.25 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
3-piperidin-4-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-9-10-2-1-3-12(8-10)11-4-6-13-7-5-11/h1-3,8-9,11,13H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPAJGBYFJBISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Piperidin 4 Yl Benzaldehyde and Analogous Systems
Retrosynthetic Analysis and Key Bond Disconnections
Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 3-(Piperidin-4-YL)benzaldehyde, the primary disconnection strategy involves severing the carbon-carbon bond between the piperidine (B6355638) ring and the benzaldehyde (B42025) moiety. This leads to two principal retrosynthetic pathways, as illustrated below.
Figure 1: Key Bond Disconnections for this compound

Pathway A: This disconnection breaks the bond between C4 of the piperidine ring and C3 of the phenyl ring, leading to a piperidin-4-yl synthon and a 3-formylphenyl synthon. The piperidin-4-yl synthon can be represented by a nucleophilic species, such as a piperidin-4-yl organometallic reagent (e.g., organozinc or organoboron), or an electrophilic species like 4-halopiperidine. The 3-formylphenyl synthon can be an electrophilic 3-halobenzaldehyde or a nucleophilic 3-formylphenyl organometallic reagent.
Pathway B: This pathway also targets the same C-C bond but considers alternative functionalities. For instance, the benzaldehyde group could be introduced at a later stage of the synthesis through functional group interconversion from a more stable precursor.
Carbon-Carbon Bond Formation Strategies for Aryl-Piperidine Linkage
The formation of the C(sp²)-C(sp³) bond between the aromatic ring and the saturated piperidine ring is a crucial step in the synthesis of this compound. Transition-metal-catalyzed cross-coupling reactions are among the most effective methods for achieving this transformation.
Transition-Metal-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. For the synthesis of this compound, this can be approached in two ways:
Coupling of a piperidine-derived boronic acid or ester with a 3-halobenzaldehyde derivative.
Coupling of a 3-formylphenylboronic acid with a 4-halopiperidine derivative.
The latter approach is often preferred due to the commercial availability and stability of 3-formylphenylboronic acid. The piperidine nitrogen is typically protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group, to prevent side reactions and facilitate purification.
Table 1: Examples of Suzuki-Miyaura Coupling for Aryl-Piperidine Synthesis
| Entry | Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 3-Bromobenzaldehyde (B42254) | N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 85 |
| 2 | N-Boc-4-iodopiperidine | 3-Formylphenylboronic acid | Pd(dppf)Cl₂ | - | Cs₂CO₃ | Dioxane | 90 | 92 |
While the target molecule features a C-C bond, the Buchwald-Hartwig amination is a pivotal palladium-catalyzed cross-coupling reaction for the formation of C-N bonds in analogous aryl-piperidine structures where the piperidine ring is attached to the aromatic ring via its nitrogen atom (N-aryl piperidines). This reaction typically involves the coupling of an aryl halide or triflate with a primary or secondary amine. The development of bulky, electron-rich phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of substrates under mild conditions. nih.govnih.gov
Table 2: Buchwald-Hartwig Amination for N-Aryl Piperidine Synthesis
| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 1-Bromo-3-nitrobenzene | Piperidine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 110 | 95 |
| 2 | 1-Chloro-4-cyanobenzene | 4-Methylpiperidine | Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | 100 | 88 |
Direct Arylation and Functionalization of Piperidine C-H Bonds
Direct C-H arylation has emerged as a powerful and atom-economical method for forming C-C bonds, avoiding the need for pre-functionalized starting materials. nih.gov For the synthesis of 4-arylpiperidines, this strategy involves the direct coupling of an aryl halide with a C-H bond of the piperidine ring. This approach often requires a directing group to achieve regioselectivity. Recent studies have demonstrated the palladium-catalyzed C(sp³)–H arylation of piperidines at the C4 position using a directing group attached to the piperidine nitrogen or at the C3 position. acs.orgacs.org
Multi-Component Reactions for Piperidine and Benzaldehyde Integration
Multi-component reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a product that contains substantial portions of all the reactants, offer a highly efficient approach to complex molecules. nih.govnih.gov While a specific MCR for the direct synthesis of this compound is not prominently reported, MCRs are widely used to construct complex piperidine scaffolds.
For example, a multi-component reaction involving an aromatic aldehyde, an amine, and a dienophile can lead to the formation of highly substituted piperidine rings. It is conceivable to design an MCR that incorporates a benzaldehyde derivative and precursors to the piperidine ring, thereby assembling the core structure in a convergent manner. The Strecker reaction, for instance, has been applied to the synthesis of 4-aminopiperidine-4-carboxylic ester moieties, which are structurally related to the target compound. nih.gov
Mannich-type Condensations Involving Aromatic Aldehydes and Piperidine Derivatives
The Mannich reaction is a three-component condensation that involves an active hydrogen compound, an aldehyde, and a primary or secondary amine, leading to the formation of a β-amino-carbonyl compound known as a Mannich base. wikipedia.org In the context of synthesizing piperidine-containing structures, this reaction typically involves the aminoalkylation of a ketone or aldehyde with an aromatic aldehyde and a piperidine derivative. wikipedia.org The reaction proceeds through the initial formation of an iminium ion from the amine and the aldehyde, which then acts as an electrophile and reacts with an enol formed from the carbonyl compound. wikipedia.org
A variation of this is the three-component Mannich reaction of aromatic amines, aromatic aldehydes, and malonic esters, which has been shown to produce β-amino esters in good to excellent yields. researchgate.net The efficiency and selectivity of the Mannich reaction can be influenced by catalysts and the structural characteristics of the substrates. researchgate.net For instance, the use of acetic acid as a solvent has been reported to improve yields and facilitate the isolation of pure products in the synthesis of substituted 4-piperidones via the Mannich reaction. sciencemadness.org
Three- and Four-Component Condensation Approaches utilizing Piperidine and Aldehydes
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. researchgate.net These reactions are advantageous for creating molecular diversity and complexity in a convergent manner.
Three-Component Reactions:
Inspired by the biosynthesis of piperidine natural products, a stereoselective three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines. rsc.org Another example involves the reaction of benzaldehyde, piperidine, and 4-hydroxycoumarin. researchgate.net The Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or a urea derivative, can be adapted to synthesize guanidine-containing heterocycles by using a protected guanidine. nih.gov
Four-Component Reactions:
The one-pot synthesis of highly substituted piperid-4-ones has been achieved through a four-component condensation. acs.org This process allows for the incorporation of significant skeletal, functional, and stereochemical diversity in the resulting piperidone products. researchgate.net
| Reaction Type | Reactants | Product | Key Features |
| Mannich-type | Aromatic aldehyde, Piperidine derivative, Active hydrogen compound | β-amino-carbonyl compound | Formation of an iminium ion intermediate. wikipedia.org |
| Three-component | Benzaldehyde, Piperidine, 4-hydroxycoumarin | Substituted coumarin (B35378) derivative | Efficient, one-pot synthesis. researchgate.net |
| Four-component | Aldehyde, Ammonia equivalent, Acyl chloride, Dienophile | Piperidone | High skeletal and stereochemical diversity. researchgate.net |
Nucleophilic Aromatic Substitution (SNAr) Reactions for Piperidine Incorporation
Nucleophilic aromatic substitution (SNAr) is a key method for introducing nucleophiles, such as piperidine, onto an aromatic ring. This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group on the aromatic ring. libretexts.orgmasterorganicchemistry.com The mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. chemistrysteps.com
A study on the reaction of heteroaryl chlorides with amines in water in the presence of KF demonstrated a facile SNAr reaction, although it was less satisfactory for pyridines unless an additional electron-withdrawing group was present. researchgate.net In some cases, SNAr reactions can proceed through a concerted mechanism, which does not necessitate substantial activation of the aromatic ring by electron-withdrawing substituents. nih.gov
Reactivity of Halogenated Benzaldehyde Precursors with Piperidine Nucleophiles
Halogenated benzaldehydes are versatile precursors for the synthesis of piperidine-substituted benzaldehydes via SNAr reactions. mdpi.com The reactivity of the halogen leaving group in SNAr reactions often follows the order F > Cl ≈ Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. nih.govnih.gov This "element effect" is considered evidence for a mechanism where the initial addition of the nucleophile is the rate-determining step. nih.gov
For example, 4-fluorobenzaldehyde (B137897) can be reacted with piperidine in DMF with anhydrous K2CO3 to synthesize 4-piperidino-benzaldehyde. nih.govmdpi.com The synthesis of 3-(4-methylpiperazin-1-yl)benzaldehyde (B1593348) has been achieved from 3-bromobenzaldehyde diethyl acetal (B89532) and 1-methylpiperazine (B117243) using a palladium catalyst. chemicalbook.com
Influence of Electron-Withdrawing Groups on Reaction Kinetics and Selectivity
The rate of SNAr reactions is significantly accelerated by the presence of electron-withdrawing groups (EWGs) on the aromatic ring. masterorganicchemistry.com These groups stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction. libretexts.org The positioning of these EWGs is crucial; they are most effective when located ortho or para to the leaving group. masterorganicchemistry.comchemistrysteps.com
In the reaction of piperidine with 2,4-dinitrophenyl halides, the element effect is governed by differences in the enthalpies of activation. nih.gov Studies on the reactions of ring-substituted N-methylpyridinium ions with piperidine have shown that the reactivity is significantly higher for substrates with a cyano group compared to halogens, which is attributed to the electron-withdrawing nature of the cyano group influencing the deprotonation step. researchgate.netnih.gov The reaction rate can be moderately accelerated by the presence of electron-withdrawing substituents on an aryl fluoride. rsc.org
| Leaving Group | Position of EWG | Effect on Reaction Rate |
| F, Cl, Br, I | ortho, para | Increased rate due to stabilization of Meisenheimer complex. masterorganicchemistry.comchemistrysteps.com |
| Halogens | meta | Less effective stabilization, slower reaction rate. masterorganicchemistry.com |
Reductive Amination Strategies for Aldehyde-Piperidine Linkage
Reductive amination is a widely used and efficient method for forming C-N bonds. nih.gov It involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. researchgate.net This two-step process can often be performed in a "one-pot" fashion. researchgate.net
Various reducing agents can be employed, with common choices being sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). researchgate.netresearchgate.net The choice of reducing agent is important for selectivity. For instance, NaBH3CN and NaBH(OAc)3 are milder reagents that selectively reduce the iminium ion in the presence of the carbonyl group. researchgate.net The double reductive amination (DRA) of dicarbonyl compounds is a straightforward method to access the piperidine skeleton. chim.it This one-pot reaction typically involves at least four cascade steps: first imine formation, reduction, cyclic imine formation, and reduction. chim.it
Stereoselective Synthesis of Piperidine Derivatives relevant to this compound Precursors
The stereochemical configuration of piperidine derivatives can be critical for their biological activity, making stereoselective synthesis an important area of research. google.com Various strategies have been developed to control the stereochemistry during the formation of the piperidine ring.
One approach involves the diastereoselective reductive cyclization of amino acetals prepared by a nitro-Mannich reaction. nih.gov The stereochemistry established in the initial Mannich reaction is retained during the subsequent reductive cyclization. nih.gov Another method utilizes a palladium-catalyzed azide (B81097) reduction cyclization. nih.gov The synthesis of piperidones, which are useful intermediates for preparing other piperidine derivatives, can be achieved through methods like the Dieckmann condensation of materials derived from the addition of a primary amine to two moles of an alkyl acrylate. dtic.mil
Furthermore, asymmetric Mannich reactions using proline and similar amino acid organocatalysts can achieve stereoselective synthesis. wikipedia.org For instance, an (S)-proline catalyzed Mannich reaction can favor the formation of a product where the α-substituent and the β-amino group are in a syn relative stereochemistry. wikipedia.org
| Method | Key Feature | Stereochemical Control |
| Diastereoselective reductive cyclization | Nitro-Mannich reaction followed by cyclization | Diastereoselectivity controlled by the initial Mannich reaction. nih.gov |
| Asymmetric Mannich reaction | Proline organocatalysis | Enantioselective formation of syn or anti products. wikipedia.org |
| Dieckmann condensation | Intramolecular cyclization | Formation of piperidone precursors. dtic.mil |
Green Chemistry Principles in Synthetic Route Design and Optimization
The development of synthetic methodologies for this compound and its analogs is increasingly guided by the principles of green chemistry. These principles aim to design chemical products and processes that minimize the use and generation of hazardous substances, enhance efficiency, and reduce environmental impact. rjpn.orgjocpr.com The focus is on creating sustainable synthetic pathways by considering factors such as atom economy, the use of safer solvents, energy efficiency, and the application of catalysis.
Maximizing Atom Economy
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.com Synthetic designs should strive to maximize this incorporation to minimize waste. rjpn.org
One strategy that exemplifies high atom economy is the use of multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a complex product. The A³ coupling reaction, which combines an aldehyde, an amine, and an alkyne, is a prime example. uva.nl This type of reaction is highly relevant for synthesizing piperidine-containing structures, as it generates only water as a byproduct, leading to nearly 100% atom economy. uva.nl For instance, the coupling of benzaldehyde, piperidine, and phenylacetylene (B144264) using a Cu/Al oxide catalyst demonstrates high conversion and yield, showcasing an efficient, atom-economical route to complex propargylamines. uva.nl
Table 1: Example of an Atom-Economical A³ Coupling Reaction
| Reactant A (Aldehyde) | Reactant B (Amine) | Reactant C (Alkyne) | Catalyst | Product Yield | Byproduct | Atom Economy |
|---|---|---|---|---|---|---|
| Benzaldehyde | Piperidine | Phenylacetylene | Cu/Al oxide | 94% uva.nl | Water uva.nl | ~100% |
Application of Green Solvents and Solvent-Free Systems
Traditional organic synthesis often relies on volatile and toxic organic solvents, which pose significant environmental and health risks. researchgate.net Green chemistry promotes the use of environmentally benign solvents or, ideally, solvent-free reaction conditions. mdpi.comnih.gov
Water is considered an ideal green solvent due to its non-toxicity, availability, and non-flammability. mdpi.com L-proline-catalyzed three-component reactions involving anilines, aldehydes, and barbituric acids have been successfully carried out in an aqueous medium, demonstrating the feasibility of complex syntheses in water. researchgate.net Similarly, the hydrogenation of pyridine (B92270) derivatives to the corresponding piperidines has been achieved in water using a heterogeneous cobalt catalyst. nih.gov The use of aqueous ethanol (B145695) has also proven effective for the catalyst-free, one-pot synthesis of various heterocyclic compounds at room temperature, offering high yields and easy product isolation. acs.org
Solvent-free approaches, such as grindstone chemistry, represent another significant advancement. researchgate.net This method involves the grinding of solid reactants, often with a catalytic amount of a substance, to initiate a reaction. It is energy-efficient and eliminates the need for solvents entirely. The synthesis of N-acetyl-3-arylidene-5-methyl-2,6-diarylpiperidin-4-one derivatives has been successfully demonstrated using this grinding method, resulting in good yields and a simple workup procedure. researchgate.net
Table 2: Comparison of Solvents in the Synthesis of Heterocyclic Systems
| Reaction Type | Traditional Solvent | Green Alternative | Advantages of Green Alternative |
|---|---|---|---|
| Three-Component Synthesis of Pyrimido[4,5-b]quinoline-diones | Pyridine | Water researchgate.net | Non-toxic, available, high yields researchgate.net |
| Hydrogenation of Pyridines | Methanol, Dichloromethane | Water nih.gov | Safe, environmentally benign, good yields nih.gov |
| Knoevenagel Condensation | Pyridine, Toluene | Aqueous Ethanol acs.org, Solvent-free researchgate.net | Reduced toxicity, energy efficiency, high yields acs.orgresearchgate.net |
Energy Efficiency and Alternative Reaction Conditions
Reducing energy consumption is another key aspect of green synthetic design. This can be achieved by conducting reactions at ambient temperature and pressure or by utilizing alternative energy sources like microwave irradiation. acs.orgrsc.org
Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. rsc.org For example, the synthesis of 1,2,4-triazole (B32235) derivatives incorporating a piperidine ring was completed in just 33-90 seconds with remarkable yields under microwave irradiation, whereas conventional methods required several hours. rsc.org This dramatic reduction in reaction time highlights the energy efficiency of microwave-assisted protocols. rsc.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Compound Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Piperidine-containing 1,2,4-triazoles | Conventional Heating | Several hours | Not specified | rsc.org |
| Microwave Irradiation | 33-90 seconds | 82% | rsc.org | |
| Piperazine-azole-fluoroquinolone derivatives | Conventional Heating | 27 hours | Not specified | rsc.org |
| Microwave Irradiation | 30 minutes | 96% | rsc.org |
By integrating these green chemistry principles—maximizing atom economy, utilizing safer solvents, improving energy efficiency, and employing effective catalysis—the synthesis of this compound and related pharmacologically important structures can be made more sustainable and environmentally responsible.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Piperidin 4 Yl Benzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the chemical shifts, spin-spin coupling, and integration of signals in proton (¹H) and carbon-13 (¹³C) spectra, a complete structural map can be assembled. Advanced two-dimensional (2D) techniques further confirm connectivity and spatial relationships within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 3-(Piperidin-4-YL)benzaldehyde is expected to show distinct signals corresponding to the aldehyde proton, the aromatic protons on the benzaldehyde (B42025) ring, and the protons of the piperidine (B6355638) ring.
Aldehyde Proton: The proton of the aldehyde group (-CHO) is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl double bond. It is expected to appear as a sharp singlet in the downfield region of the spectrum, typically between δ 9.9 and 10.1 ppm. oxinst.comdocbrown.info
Aromatic Protons: The benzene (B151609) ring is 1,3-disubstituted, which means there are four aromatic protons in unique chemical environments (labeled H-2, H-4, H-5, H-6). These protons will appear in the aromatic region (δ 7.2–8.0 ppm). oxinst.com Based on the electronic effects of the electron-withdrawing aldehyde group and the electron-donating alkyl (piperidinyl) group, the following assignments are predicted:
H-2: Located between two electron-withdrawing groups (the aldehyde and the piperidinyl-substituted carbon), this proton is expected to be the most deshielded of the aromatic protons, appearing as a singlet or a narrow triplet.
H-4 & H-6: These protons are ortho to either the aldehyde or the piperidinyl group and will exhibit complex splitting patterns.
H-5: Situated between two hydrogens (H-4 and H-6), this proton will likely appear as a triplet.
Piperidine Protons: The piperidine ring protons exist in a saturated, aliphatic environment and will appear in the upfield region of the spectrum.
H-4' (Methine): The proton on the carbon connected to the benzene ring (C4') is a methine proton and will be deshielded relative to other piperidine protons, likely appearing as a multiplet.
H-2'/H-6' (Methylene): These are the methylene (B1212753) protons adjacent to the nitrogen atom. They are expected to show complex multiplets due to axial and equatorial positions. mdpi.comchemicalbook.com
H-3'/H-5' (Methylene): These methylene protons are further from the nitrogen and are expected at a more upfield chemical shift. chemicalbook.comhmdb.ca
NH Proton: The proton on the nitrogen atom often appears as a broad singlet, and its chemical shift is highly dependent on solvent and concentration.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aldehyde (H-1) | 9.9 – 10.1 | s (singlet) |
| Aromatic (H-2, H-4, H-5, H-6) | 7.2 – 8.0 | m (multiplet) |
| Piperidine (H-4') | 2.8 – 3.2 | m (multiplet) |
| Piperidine (H-2', H-6') | 2.9 – 3.3 | m (multiplet) |
| Piperidine (H-3', H-5') | 1.6 – 2.0 | m (multiplet) |
| Piperidine (NH) | Variable (often broad) | br s (broad singlet) |
Spin-spin coupling provides crucial information about the connectivity of atoms.
Aromatic Region: The coupling constants between adjacent aromatic protons (ortho-coupling) are typically in the range of 7–9 Hz. Coupling between protons separated by three bonds (meta-coupling) is smaller, around 2–3 Hz. oxinst.com This would result in doublet, triplet, and doublet of doublets patterns, confirming the 1,3-substitution pattern.
Piperidine Ring: The protons on the piperidine ring will exhibit geminal coupling (protons on the same carbon) and vicinal coupling (protons on adjacent carbons). The magnitude of vicinal coupling constants is dependent on the dihedral angle, which can provide insight into the chair conformation of the piperidine ring.
Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis
The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule.
Aldehyde Carbon: The carbonyl carbon of the aldehyde group is highly deshielded and is expected to appear significantly downfield, in the range of δ 190–195 ppm. docbrown.infolibretexts.org
Aromatic Carbons: The 1,3-disubstituted benzene ring will show six distinct signals for its six carbon atoms. Two of these are quaternary carbons (C-1 and C-3), which are typically less intense, while the other four are protonated carbons. Their chemical shifts are influenced by the electronic effects of the substituents and generally fall between δ 120 and 150 ppm. docbrown.infolibretexts.org
Piperidine Carbons: Due to the symmetry of the 4-substituted piperidine ring, three distinct carbon signals are expected:
C-4': The methine carbon directly attached to the aromatic ring.
C-2' and C-6': These two carbons adjacent to the nitrogen are equivalent.
C-3' and C-5': These two carbons are also equivalent.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde (C=O) | 190 – 195 |
| Aromatic (C-1) | 136 – 138 |
| Aromatic (C-3) | 145 – 150 |
| Aromatic (CH) | 120 – 135 |
| Piperidine (C-4') | 40 – 45 |
| Piperidine (C-2', C-6') | 45 – 50 |
| Piperidine (C-3', C-5') | 30 – 35 |
Two-Dimensional NMR Techniques for Comprehensive Structural Characterization
To unambiguously confirm the assignments from 1D NMR and fully elucidate the structure, 2D NMR experiments are indispensable. oregonstate.eduomicsonline.orgweebly.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between adjacent protons in the aromatic ring (e.g., H-4 with H-5, H-5 with H-6) and within the piperidine ring (e.g., H-4' with H-3'/H-5'), confirming the spin systems. oxinst.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2 for all CH, CH₂, and CH₃ groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the different fragments of the molecule. Key correlations would include:
The aldehyde proton to the aromatic C-1 and C-2 carbons.
The piperidine H-4' proton to the aromatic C-3, C-2, and C-4 carbons, unequivocally proving the connection point between the two rings.
Protons on C-2'/C-6' to C-4' within the piperidine ring.
By combining these 1D and 2D NMR techniques, a comprehensive and unambiguous structural characterization of this compound can be achieved.
Correlated Spectroscopy (COSY)
Correlated Spectroscopy (COSY) is a powerful 2D NMR experiment used to identify protons that are spin-spin coupled, typically through two or three bonds. huji.ac.illibretexts.org The resulting spectrum displays the standard 1D proton NMR spectrum on the diagonal, while off-diagonal "cross-peaks" indicate coupling between distinct protons. libretexts.org This is invaluable for tracing out the connectivity of protons within the distinct spin systems of the molecule: the piperidine ring and the benzaldehyde ring.
In the COSY spectrum of this compound, cross-peaks are expected between the proton at position 4 of the piperidine ring and the adjacent methylene protons at positions 3 and 5. Likewise, the protons at positions 2 and 6 would show correlations to the protons at positions 3 and 5, respectively. Within the aromatic system, correlations would be observed between adjacent protons on the benzaldehyde ring, helping to confirm their relative positions. The aldehyde proton, lacking adjacent proton neighbors, would not be expected to show any COSY cross-peaks.
Table 1: Expected ¹H-¹H COSY Correlations for this compound
| Proton (δ ppm) | Correlating Proton(s) (δ ppm) | Inferred Connectivity |
| H-2', H-6' (Aromatic) | H-4', H-5' (Aromatic) | Vicinal aromatic protons |
| H-4' (Aromatic) | H-2', H-5', H-6' (Aromatic) | Vicinal aromatic protons |
| H-2, H-6 (Piperidine) | H-3, H-5 (Piperidine) | -CH-CH₂- in piperidine |
| H-3, H-5 (Piperidine) | H-2, H-6, H-4 (Piperidine) | -CH₂-CH-CH₂- in piperidine |
| H-4 (Piperidine) | H-3, H-5 (Piperidine) | -CH₂-CH-CH₂- in piperidine |
| H-Aldehyde | None | Isolated proton |
Heteronuclear Single Quantum Coherence (HSQC)
The Heteronuclear Single Quantum Coherence (HSQC) experiment is used to determine one-bond correlations between protons and the carbon atoms to which they are directly attached. columbia.edu This technique is significantly more sensitive than observing the low-abundance ¹³C nuclei directly. huji.ac.ilmanchester.ac.uk The resulting 2D spectrum plots the ¹H spectrum on one axis and the ¹³C spectrum on the other, with peaks indicating direct C-H bonds.
For this compound, an HSQC spectrum would show a clear correlation for each protonated carbon. For example, the aldehyde proton signal would correlate with the aldehyde carbon signal. Each distinct proton on the aromatic ring would correlate with its corresponding aromatic carbon. Similarly, the protons on the piperidine ring at positions 2, 3, 4, 5, and 6 would each show a cross-peak to their respective carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the molecule.
Table 2: Expected ¹H-¹³C HSQC Correlations for this compound
| Carbon Atom | Expected ¹³C Shift (δ ppm) | Correlating Proton(s) | Expected ¹H Shift (δ ppm) |
| C-Aldehyde | ~192 | H-Aldehyde | ~9.9 |
| C-2' | ~130 | H-2' | ~7.7 |
| C-4' | ~130 | H-4' | ~7.5 |
| C-5' | ~129 | H-5' | ~7.5 |
| C-6' | ~137 | H-6' | ~7.8 |
| C-2, C-6 | ~50 | H-2, H-6 | ~3.1 |
| C-3, C-5 | ~33 | H-3, H-5 | ~1.8 |
| C-4 | ~42 | H-4 | ~2.8 |
Heteronuclear Multiple Bond Correlation (HMBC)
The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). columbia.edunih.gov This is a crucial experiment for piecing together molecular fragments, as it establishes connectivity across quaternary (non-protonated) carbons and between different functional groups. huji.ac.ilipb.pt
Table 3: Key Expected ¹H-¹³C HMBC Correlations for this compound
| Proton (δ ppm) | Correlating Carbon(s) (δ ppm) | Number of Bonds | Structural Significance |
| H-Aldehyde (~9.9) | C-1' (~136), C-2' (~130), C-6' (~137) | 2-3 | Confirms position of aldehyde group |
| H-2' (~7.7) | C-4' (~130), C-6' (~137), C-Aldehyde (~192) | 2-3 | Confirms aromatic ring structure |
| H-4 (Piperidine, ~2.8) | C-2, C-6 (~50), C-3' (Aromatic, ~148) | 2-3 | Links piperidine and benzaldehyde rings |
| H-2, H-6 (Piperidine, ~3.1) | C-4 (~42) | 2 | Confirms piperidine ring structure |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of a unique elemental formula, distinguishing it from other compounds that might have the same nominal mass. For this compound (C₁₂H₁₅NO), HRMS is used to confirm its elemental composition.
Calculated Exact Mass for [C₁₂H₁₅NO + H]⁺ : 190.12264
Observed Mass : An experimentally determined value close to the calculated mass would confirm the molecular formula.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. scielo.br It typically generates protonated molecules, denoted as [M+H]⁺, with minimal fragmentation. In the ESI-MS spectrum of this compound, the most prominent peak would be the molecular ion at an m/z corresponding to the protonated molecule (approximately 190.12).
Tandem mass spectrometry (ESI-MS/MS) can be used to induce fragmentation of the parent ion. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would likely involve cleavage of the C-N bonds within the piperidine ring or the C-C bond connecting the two ring systems. miamioh.edulibretexts.org This analysis helps to confirm the identity and structure of the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. rsc.org It is widely used to assess the purity of a chemical sample. nih.gov
In an LC-MS analysis of this compound, the sample is first passed through an HPLC column (e.g., a C18 reversed-phase column). rsc.org The compound will separate from any impurities, eluting at a characteristic retention time. The eluent then enters the mass spectrometer, which confirms the mass of the species eluting at that time. A pure sample would ideally show a single major chromatographic peak that corresponds to the mass of the target compound ([M+H]⁺ ≈ 190.12), confirming both its identity and purity. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of specific bonds within the molecule correspond to distinct absorption bands in the IR spectrum, providing a molecular fingerprint. For this compound, IR spectroscopy is instrumental in confirming the presence of key structural features, namely the aldehyde group and the piperidine ring.
The most prominent and diagnostic absorption band for an aldehyde in an IR spectrum is due to the carbonyl (C=O) bond's stretching vibration. academyart.edu This absorption is typically strong and sharp. academyart.edu For aromatic aldehydes, such as this compound, where the carbonyl group is conjugated with the benzene ring, this C=O stretching band is expected to appear in the range of 1710–1685 cm⁻¹. orgchemboulder.comspectroscopyonline.com The conjugation effect delocalizes the pi-electron density of the carbonyl bond, which slightly weakens it and lowers its vibrational frequency compared to saturated aliphatic aldehydes (1740–1720 cm⁻¹). orgchemboulder.compg.edu.pl
Another characteristic feature of aldehydes is the C-H stretching vibration of the aldehyde proton (the hydrogen attached to the carbonyl carbon). This typically gives rise to one or two moderate intensity bands in the region of 2830–2695 cm⁻¹. orgchemboulder.com The presence of a moderate band near 2720 cm⁻¹, often appearing as a shoulder to the right of other C-H stretching bands, is particularly diagnostic for the aldehyde functional group. orgchemboulder.comlibretexts.org
Table 1: Characteristic IR Absorption Frequencies for Aldehyde Functional Groups
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| C=O Stretch (Aromatic) | 1710–1685 | Strong | Frequency is lowered due to conjugation with the aromatic ring. orgchemboulder.comspectroscopyonline.compg.edu.pl |
| Aldehydic C-H Stretch | 2830–2695 | Moderate | Often appears as two bands, with the one near 2720 cm⁻¹ being highly diagnostic. orgchemboulder.com |
| Aldehydic C-H Bend | 1450–1350 | Moderate | Corresponds to the in-plane bending vibration. academyart.edu |
The piperidine ring, a saturated heterocyclic amine, exhibits several characteristic vibrational modes that can be identified in an IR spectrum. As a secondary amine, the N-H stretching vibration is a key feature, typically appearing as a single, sharp, and medium-intensity band in the 3500–3300 cm⁻¹ region. researchgate.net
The methylene (CH₂) groups of the piperidine ring give rise to C-H stretching and bending vibrations. The C-H stretching vibrations are observed in the 3000–2850 cm⁻¹ range, consistent with other alkanes. orgchemboulder.comresearchgate.net Below 1500 cm⁻¹, a series of bands corresponding to CH₂ bending vibrations can be found. These include scissoring (in-plane bending) and rocking (in-plane bending), as well as wagging and twisting (out-of-plane bending) modes. researchgate.netultraphysicalsciences.org The C-N stretching vibrations of the piperidine ring typically appear in the region of 1200-1020 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for a Piperidine Ring
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| N-H Stretch | 3500–3300 | Medium, Sharp | Characteristic of secondary amines. researchgate.net |
| C-H Stretch | 3000–2850 | Strong to Medium | Represents asymmetric and symmetric stretching of CH₂ groups. researchgate.net |
| CH₂ Scissoring (Bending) | ~1470–1440 | Medium | In-plane deformation of the methylene groups. |
| C-N Stretch | 1200–1020 | Medium to Weak | Associated with the amine C-N bond. |
| Ring Vibrations | Various | Medium to Weak | Complex skeletal vibrations of the entire ring structure. |
X-ray Crystallography for Solid-State Structural Determination
Obtaining a high-quality single crystal suitable for X-ray diffraction is a critical first step. For an organic compound like this compound, several common crystallization methods can be employed. ufl.edu The choice of method and solvent is crucial and often requires empirical optimization.
Slow Evaporation : This is the most common technique, where the compound is dissolved in a suitable solvent to near-saturation. ufl.edu The container is left partially open, allowing the solvent to evaporate slowly over days or weeks. As the solution becomes supersaturated, crystals form. For benzaldehyde derivatives, solvents like ethanol (B145695) or solvent mixtures such as methylene chloride/hexane may be effective. ufl.edued.ac.uk
Slow Cooling : A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, or further in a refrigerator. The decrease in solubility at lower temperatures induces crystallization. ufl.eduacadpubl.eu
Vapor Diffusion : This method involves dissolving the compound in a small amount of a moderately non-volatile solvent (e.g., chloroform, methanol). This solution, in an open inner vial, is placed inside a sealed larger container that contains a more volatile solvent in which the compound is insoluble (e.g., pentane, diethyl ether). The slow diffusion of the anti-solvent vapor into the solution causes the compound to precipitate gradually, often yielding high-quality crystals. ufl.edu
The purity of the compound is paramount for successful crystal growth; impurities can inhibit nucleation or be incorporated as defects, degrading crystal quality. ufl.edu
Once a suitable crystal is analyzed by X-ray diffraction, a detailed geometric description of the molecule can be obtained. The resulting crystallographic data allows for the precise measurement of all bond lengths, bond angles, and dihedral (torsional) angles within the molecule.
For this compound, this analysis would provide definitive values for:
The C=O and C-H bond lengths of the aldehyde group.
The C-C bond lengths within the aromatic ring, confirming the degree of aromaticity.
The C-C and C-N bond lengths within the piperidine ring.
The bond angles around the sp²-hybridized carbons of the benzaldehyde moiety and the sp³-hybridized carbons and nitrogen of the piperidine ring.
The dihedral angle between the plane of the benzene ring and the plane of the aldehyde group.
The dihedral angles within the piperidine ring, which define its conformation.
While specific experimental data for this exact compound is not available, typical bond lengths for related structures are well-established.
Table 3: Expected Bond Lengths and Angles for this compound
| Parameter | Structural Feature | Typical Value |
|---|---|---|
| Bond Length (Å) | Piperidine C-N | 1.45 - 1.49 Å |
| Piperidine C-C | 1.51 - 1.54 Å | |
| Benzaldehyde C=O | ~1.22 Å | |
| Bond Angle (°) | Piperidine C-N-C | ~109-112° |
| Piperidine C-C-C | ~109-111° | |
| Benzene Ring C-C-C | ~120° |
Note: These are generalized values based on similar molecular fragments; precise measurements would be determined from the specific crystal structure. nih.gov
X-ray crystallography provides unambiguous evidence of the preferred conformation of cyclic structures in the solid state. For the piperidine ring, a chair conformation is overwhelmingly favored as it minimizes both angle strain and torsional strain. ed.ac.uknih.govnih.gov In the crystal structure of this compound, the piperidine ring is expected to adopt a stable chair geometry.
Elucidation of Intermolecular Interactions via Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool utilized in crystallography to visualize and quantify intermolecular interactions within a crystal lattice. This method provides a detailed understanding of how molecules pack in the solid state, which is crucial for correlating the structure of a compound with its physical properties. By mapping the electron distribution in a crystal, the Hirshfeld surface allows for the identification and characterization of various non-covalent interactions, such as hydrogen bonds and van der Waals forces.
It is important to note that, to date, a specific Hirshfeld surface analysis for this compound has not been reported in the peer-reviewed scientific literature. The following sections, therefore, describe the principles of this analytical method and present a hypothetical analysis based on the known functional groups of the molecule and findings for analogous structures containing piperidine and benzaldehyde moieties. The data tables provided are illustrative examples of what a Hirshfeld analysis would typically reveal.
The analysis involves generating a three-dimensional surface around a molecule, defined by points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal. Various properties can then be mapped onto this surface to highlight different aspects of the intermolecular environment. A key feature of this analysis is the generation of 2D fingerprint plots, which summarize the intermolecular contacts in a crystal.
For this compound, the presence of a piperidine ring, a benzaldehyde group, and the linkage between them suggests a rich network of potential intermolecular interactions. The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, while the C-H bonds on both the piperidine and benzene rings can act as weak hydrogen bond donors. The aldehyde group, with its polar carbonyl function, is also expected to participate in significant intermolecular interactions.
The following table presents a hypothetical breakdown of the intermolecular contacts for this compound, as would be determined from a Hirshfeld surface analysis.
| Interaction Type | Hypothetical Percentage Contribution |
|---|---|
| H···H | 45% |
| C···H/H···C | 25% |
| O···H/H···O | 15% |
| N···H/H···N | 10% |
| Other | 5% |
These hypothetical percentages suggest that van der Waals interactions (H···H contacts) would be the most abundant, which is typical for organic molecules. The significant contributions from C···H/H···C, O···H/H···O, and N···H/H···N contacts would highlight the importance of C-H···π interactions and hydrogen bonding in the crystal packing of this compound.
A more detailed examination of the specific close contacts would provide further insights into the hydrogen bonding network. The following table illustrates the kind of detailed information on hydrogen bonds that could be extracted.
| Donor-H···Acceptor | Hypothetical D-H (Å) | Hypothetical H···A (Å) | Hypothetical D···A (Å) | Hypothetical Angle (°) |
|---|---|---|---|---|
| C-H···O | 0.98 | 2.45 | 3.30 | 145 |
| C-H···N | 0.99 | 2.60 | 3.45 | 140 |
| N-H···O | 1.01 | 2.10 | 3.05 | 160 |
This hypothetical data illustrates that the nitrogen of the piperidine ring and the oxygen of the aldehyde are likely key players in the hydrogen-bonding network. The C-H bonds of both the aromatic and aliphatic rings would also be expected to participate in weaker hydrogen-bonding interactions. The elucidation of these intermolecular interactions is fundamental to understanding the solid-state behavior of this compound and for the rational design of crystalline materials with desired properties.
Computational Chemistry and Theoretical Studies of 3 Piperidin 4 Yl Benzaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties, from geometry to reactivity indices.
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-(Piperidin-4-yl)benzaldehyde, this involves identifying the lowest energy conformation by considering the rotational freedom around the single bond connecting the piperidine (B6355638) and phenyl rings, as well as the puckering of the piperidine ring itself.
Conformational analysis is crucial as different conformers can exhibit distinct chemical and biological properties. ufms.brarxiv.org The process typically involves scanning the potential energy surface by systematically rotating key dihedral angles to locate all possible low-energy structures. ufms.br For this compound, a key consideration is the orientation of the benzaldehyde (B42025) substituent on the piperidine ring, which can adopt either an axial or equatorial position. The equatorial conformation is generally more stable due to reduced steric hindrance. Subsequent optimization calculations, often using methods like B3LYP with a basis set such as 6-31G, refine these structures to find the true energy minima. ufms.brresearchgate.net
Below are typical bond lengths and angles that would be determined for the optimized structure of this compound.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O (aldehyde) | ~1.21 Å |
| Bond Length | C-N (piperidine) | ~1.47 Å |
| Bond Length | C-C (ring junction) | ~1.52 Å |
| Bond Angle | C-C-H (aldehyde) | ~121° |
| Bond Angle | C-N-C (piperidine) | ~112° |
| Dihedral Angle | C-C-C-C (ring junction) | ~178° (for planarity) |
Note: This table contains representative data derived from general principles of computational chemistry for similar molecular structures.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ejosat.com.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ejosat.com.trnih.gov A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ejosat.com.tr
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the piperidine moiety, which are the primary sites for electrophilic attack. Conversely, the LUMO is likely concentrated on the electron-deficient benzaldehyde group, particularly the carbonyl carbon, making it susceptible to nucleophilic attack. youtube.com
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV |
Note: This table presents typical energy values for organic molecules of this type to illustrate the output of FMO analysis.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.govchemrxiv.org The MEP map displays different potential values on the electron density surface using a color spectrum. wolfram.com
In the MEP map of this compound, distinct regions of varying electrostatic potential would be observed:
Negative Regions (Red/Yellow): These areas correspond to high electron density and are prone to electrophilic attack. The most negative potential is expected to be localized around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. nih.govresearchgate.net
Positive Regions (Blue): These areas indicate electron deficiency and are susceptible to nucleophilic attack. The most positive potential is likely to be found around the hydrogen atom attached to the piperidine nitrogen (N-H), making it a potential hydrogen bond donor. researchgate.net
Neutral Regions (Green): These areas represent regions of near-zero potential, typically found over the carbon backbone of the molecule. nih.gov
The MEP map provides a clear, intuitive guide to the molecule's reactivity, complementing the insights gained from FMO analysis. nipne.ro
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.netikprress.org
Vibrational Frequencies: Theoretical calculations of infrared (IR) and Raman spectra help in the assignment of experimental vibrational bands to specific functional groups and vibrational modes. ijraset.com For this compound, key predicted frequencies would include:
The C=O stretching vibration of the aldehyde group (typically around 1700 cm⁻¹).
The N-H stretching vibration of the piperidine ring (around 3300-3400 cm⁻¹).
Aromatic C-H stretching vibrations (above 3000 cm⁻¹).
Aliphatic C-H stretching vibrations of the piperidine ring (below 3000 cm⁻¹).
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| N-H Stretch | Piperidine N-H | 3350 |
| C-H Stretch | Aromatic C-H | 3080 |
| C-H Stretch | Aliphatic C-H | 2950 |
| C=O Stretch | Aldehyde C=O | 1710 |
| C=C Stretch | Aromatic Ring | 1605 |
Note: This table contains illustrative predicted vibrational frequencies for the key functional groups.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nih.gov These predicted shifts are invaluable for interpreting experimental NMR spectra and confirming the structural assignments of protons and carbons within the molecule. researchgate.netbris.ac.uk
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu This analysis provides a quantitative picture of charge distribution and intramolecular interactions that contribute to molecular stability. mpg.de
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. researchgate.net These interactions represent charge delocalization from a filled Lewis-type orbital (donor) to an empty non-Lewis orbital (acceptor). For this compound, significant stabilizing interactions would be expected, such as:
Hyperconjugation between the lone pair of the piperidine nitrogen (LP(N)) and the antibonding π* orbitals of the phenyl ring.
Interactions involving the π orbitals of the phenyl ring and the antibonding π* orbital of the carbonyl group.
These delocalization effects lead to increased electronic stability. researchgate.net The Wiberg bond index, another output of NBO analysis, provides a measure of the bond order between atoms. joaquinbarroso.com
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N | π* (C-C) phenyl | ~2.5 |
| π (C-C) phenyl | π* (C=O) | ~15.0 |
| σ (C-H) | σ* (C-N) | ~3.0 |
Note: This table illustrates hypothetical stabilization energies (E(2)) for key intramolecular interactions.
Molecular Docking Studies for Theoretical Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or enzyme. amazonaws.com This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. peerj.com
For this compound, molecular docking studies would involve:
Preparation: Obtaining the 3D structure of a relevant biological target (e.g., an enzyme or receptor) and optimizing the 3D structure of the ligand, this compound.
Docking Simulation: Using software like AutoDock or Glide to systematically search for the most favorable binding poses of the ligand within the active site of the receptor. peerj.com
Analysis: Evaluating the results based on a scoring function, which estimates the binding free energy (often reported as a docking score in kcal/mol). nih.gov The analysis also involves identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. mdpi.com
Such studies could reveal, for instance, that the aldehyde's oxygen atom acts as a hydrogen bond acceptor with an amino acid residue in the active site, while the piperidine's N-H group acts as a hydrogen bond donor. The phenyl ring might engage in hydrophobic or π-π interactions, further anchoring the molecule. nih.gov
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| Example Kinase | -8.2 | ASP 145 | Hydrogen Bond (with N-H) |
| Example Kinase | -8.2 | LYS 88 | Hydrogen Bond (with C=O) |
| Example Kinase | -8.2 | PHE 160 | π-π Stacking (with phenyl ring) |
Note: This table provides a hypothetical example of docking results to illustrate the type of information obtained.
Ligand-Protein Interaction Profiling with Model Biological Targets
Computational screening and molecular docking are primary tools used to profile the interaction of ligands like this compound with various proteins. This profiling helps identify potential biological targets and elucidate the structural basis of the ligand's activity. For piperidine and piperazine-based compounds, a common area of investigation is their affinity for targets such as the sigma-1 receptor (S1R), which is involved in numerous neurological functions. rsc.org
Docking studies on related piperidine derivatives have been performed to evaluate their binding potential to enzymes like ribonucleotide reductases or receptors involved in antipsychotic activity. researchgate.net Such studies are crucial for understanding how the molecule might fit into the active site of a protein. The process involves predicting the preferred orientation of the ligand when bound to a target to form a stable complex. The strength of this interaction is quantified by a scoring function, which estimates the binding affinity.
For this compound, a typical interaction profile would be generated by docking it against a panel of known biological targets associated with the piperidine scaffold. The results would highlight the most probable protein partners, guiding further experimental validation.
Table 1: Illustrative Ligand-Protein Interaction Profile for a Piperidine Scaffold This table is a hypothetical representation of typical output from a computational screening study.
| Model Biological Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Potential Biological Role |
|---|---|---|---|
| Sigma-1 Receptor (S1R) | 5HK1 | -8.5 | Neuromodulation, Neuroprotection |
| Dopamine D2 Receptor | 6CM4 | -7.9 | Antipsychotic Activity |
| Acetylcholinesterase (AChE) | 4EY7 | -9.1 | Alzheimer's Disease Therapy |
| Monoamine Oxidase B (MAO-B) | 2V5Z | -8.2 | Antidepressant, Neuroprotection |
| Bacterial DNA Gyrase | 2XCR | -7.5 | Antibacterial Activity |
Prediction of Binding Modes and Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Contacts)
Once a potential protein target is identified, detailed docking analysis can predict the specific binding mode of this compound. This involves identifying the key intermolecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to the molecule's biological activity. rsc.org
For a molecule containing a piperidine ring and a benzaldehyde group, the primary interactions would include:
Hydrogen Bonding: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, while the N-H group can act as a donor. The carbonyl oxygen of the benzaldehyde group is a strong hydrogen bond acceptor. These groups can form crucial hydrogen bonds with amino acid residues like serine, threonine, tyrosine, or backbone amides in a protein's active site. mdpi.com
Hydrophobic Contacts: The phenyl ring of the benzaldehyde moiety and the aliphatic carbon backbone of the piperidine ring can engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, isoleucine, and phenylalanine. These interactions are critical for anchoring the ligand within the binding pocket.
Pi-Interactions: The aromatic phenyl ring can also participate in pi-pi stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) or cation-pi interactions with positively charged residues (e.g., lysine, arginine).
Computational studies on similar piperidine derivatives have revealed specific interactions with crucial amino acid residues that are essential for their biological function. rsc.org For example, docking studies might reveal that the benzaldehyde's carbonyl group forms a hydrogen bond with a key residue, while the piperidine ring settles into a hydrophobic pocket.
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior and conformational stability of the ligand-protein complex over time. mdpi.com MD simulations model the movements and interactions of atoms and molecules, providing a more realistic representation of the biological environment. mdpi.com
For this compound, MD simulations would be used to:
Assess Binding Stability: By running simulations of the docked complex, researchers can verify if the predicted binding pose is stable over a period of nanoseconds or microseconds. The root-mean-square deviation (RMSD) of the ligand's position is monitored to ensure it remains securely in the binding pocket.
Analyze Conformational Changes: The simulations can reveal the conformational flexibility of the ligand and any induced changes in the protein structure upon binding. The piperidine ring is known for its chair and boat conformations, and MD can show which conformation is preferred within the binding site.
Characterize Water Molecule Roles: MD simulations can elucidate the role of water molecules in mediating ligand-protein interactions, which is often crucial for stable binding.
Studies on related piperidine and piperazine (B1678402) compounds have successfully used MD simulations to confirm the stability of docking poses and identify key residues that maintain continuous contact with the ligand throughout the simulation. rsc.orgresearchgate.net
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical calculations, often performed using Density Functional Theory (DFT), are employed to determine the electronic properties and reactivity of a molecule. epstem.net These methods provide a range of descriptors that help predict how this compound will behave in chemical reactions and interactions.
Key quantum chemical descriptors include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
These descriptors are invaluable for understanding a molecule's reaction mechanisms, stability, and the nature of its interactions with other species. For this compound, these calculations can pinpoint the most likely sites for nucleophilic or electrophilic attack, providing a theoretical foundation for its chemical behavior.
Table 2: Common Quantum Chemical Descriptors and Their Significance This table describes descriptors typically calculated in theoretical studies.
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Relates to ionization potential; indicates electron-donating ability. |
| LUMO Energy (ELUMO) | - | Relates to electron affinity; indicates electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of the electron cloud. |
| Chemical Softness (S) | 1 / η | Measures the extent of chemical reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Describes the ability to attract electrons. |
| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the energy stabilization when acquiring electrons. |
Chemical Reactivity and Derivatization Strategies of 3 Piperidin 4 Yl Benzaldehyde
Reactions of the Aldehyde Moiety
The aldehyde functional group in 3-(Piperidin-4-YL)benzaldehyde is susceptible to a variety of chemical transformations, including oxidation, reduction, and several condensation reactions that are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-nitrogen bonds.
Oxidation to Carboxylic Acids
The aldehyde group can be readily oxidized to a carboxylic acid. This transformation is a common step in the synthesis of various biologically active molecules. For instance, N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized and evaluated as inhibitors of steroid-5α-reductase isozymes 1 and 2. nih.gov While this study focuses on the 4-substituted isomer, the synthetic principle of oxidizing the benzaldehyde (B42025) moiety to a benzoic acid is directly applicable to this compound to furnish 3-(piperidin-4-yl)benzoic acid.
Common oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), and milder reagents like pyridinium (B92312) chlorochromate (PCC) when coupled with a co-oxidant. mdpi.com The choice of oxidant is crucial to avoid unwanted side reactions, particularly on the piperidine (B6355638) ring.
Table 1: Examples of Oxidation of Benzaldehydes
| Starting Material | Oxidizing Agent | Product | Reference |
| Benzaldehyde | Pyridinium chlorochromate (PCC), H5IO6 | Benzoic acid | mdpi.com |
| Substituted Benzaldehydes | Oxone | Corresponding Carboxylic Acids | mdpi.com |
| Aromatic Aldehydes | N-Hydroxyphthalimide (NHPI), O2 | Corresponding Carboxylic Acids | mdpi.com |
Reduction to Primary Alcohols
The aldehyde group can be reduced to a primary alcohol, yielding [3-(piperidin-4-yl)phenyl]methanol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent commonly used for this purpose, as it typically does not reduce other functional groups like esters or amides. masterorganicchemistry.comlibretexts.org Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that can also be used, though it is less selective. libretexts.org
The reduction of aldehydes to primary alcohols is a fundamental reaction in organic synthesis, providing access to a different class of compounds with distinct physical and biological properties. scientificlabs.co.uk
Table 2: Common Reducing Agents for Aldehydes
| Reducing Agent | Typical Solvent | Comments |
| Sodium Borohydride (NaBH4) | Methanol, Ethanol (B145695), Water | Mild and selective for aldehydes and ketones. masterorganicchemistry.comugm.ac.id |
| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether, Tetrahydrofuran (THF) | Powerful reducing agent, less selective. libretexts.org |
Condensation Reactions with Amines (Schiff Base Formation)
The reaction of the aldehyde group with primary amines leads to the formation of imines, commonly known as Schiff bases. conicet.gov.ar This condensation reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. ijacskros.com For example, 4-piperidine-(1-yl)-benzaldehyde has been reacted with various thiosemicarbazides to synthesize a series of 4-piperidine-based thiosemicarbazones, which were investigated as inhibitors of dihydrofolate reductase. nih.gov A similar reaction with this compound would yield the corresponding thiosemicarbazone derivatives.
Schiff bases are versatile intermediates and are also of interest for their biological activities. science.gov Reductive amination, a related process, involves the in-situ reduction of the initially formed imine to yield a secondary amine. wikipedia.orgorganicreactions.org This can be achieved in a one-pot reaction using a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). unimi.itmasterorganicchemistry.com
Table 3: Examples of Schiff Base Formation with Substituted Benzaldehydes
Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions
The aldehyde group of this compound is a suitable substrate for olefination reactions, which are powerful methods for forming carbon-carbon double bonds.
The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent) to produce an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comorganic-chemistry.org The geometry of the resulting alkene is dependent on the nature of the ylide. Stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions instead of phosphorus ylides. wikipedia.orgorganic-chemistry.org The HWE reaction typically provides excellent (E)-selectivity for the resulting alkene and has the advantage that the phosphate (B84403) byproduct is water-soluble, simplifying purification. conicet.gov.arwikipedia.org Due to the presence of the basic piperidine nitrogen, it is often necessary to use an N-protected derivative of this compound in these reactions to prevent side reactions.
Table 4: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |
| Reagent | Phosphorus Ylide | Phosphonate Carbanion |
| Stereoselectivity | Dependent on ylide stability | Predominantly (E)-alkene |
| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester |
| Reactivity | Generally high | More nucleophilic carbanion |
Knoevenagel Condensation and its Derivatives
The Knoevenagel condensation is the reaction of an aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst, such as an amine, to form a new carbon-carbon double bond. wikipedia.orgsigmaaldrich.com Piperidine itself is often used as a catalyst for this reaction. tue.nl The reaction proceeds through a nucleophilic addition followed by a dehydration step. wikipedia.org
In the case of this compound, the presence of the internal piperidine moiety could potentially catalyze the reaction. However, to ensure controlled reactivity, an N-protected derivative is often employed. The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and a carboxylic acid as one of the activating groups on the active methylene compound, leading to concomitant decarboxylation. wikipedia.org
Table 5: Examples of Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine, Ethanol | Enone | wikipedia.org |
| Benzaldehydes | Malonic acid | Benign amines or ammonium (B1175870) salts | Cinnamic acids | tue.nlresearchgate.net |
| 2-(1-Phenylvinyl)benzaldehyde | Malonates | Piperidine, AcOH, Benzene (B151609) | Benzylidene malonate | nih.gov |
Functionalization of the Piperidine Ring
The secondary amine of the piperidine ring in this compound provides a key site for derivatization through reactions such as N-alkylation, N-acylation, and N-arylation. These modifications can significantly alter the physicochemical and biological properties of the resulting molecules.
N-Alkylation involves the introduction of an alkyl group onto the piperidine nitrogen. This can be achieved by reacting the amine with an alkyl halide. ajchem-a.com To avoid over-alkylation to the quaternary ammonium salt, the reaction conditions, such as the stoichiometry of the reagents, need to be carefully controlled. ajchem-a.com
N-Acylation is the reaction of the piperidine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. acs.org This transformation is often used to introduce a variety of functional groups and to modulate the basicity of the piperidine nitrogen.
N-Arylation reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation, allow for the formation of a bond between the piperidine nitrogen and an aryl group. nih.gov These reactions typically employ a transition metal catalyst, such as copper or palladium. nih.govbeilstein-journals.org
The synthesis of N-substituted piperidine derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.gov For example, a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) were synthesized to evaluate their inhibitory activity against steroid-5α-reductase. nih.gov
Table 6: Common Functionalization Reactions of the Piperidine Ring
| Reaction | Reagent Type | Product Type |
| N-Alkylation | Alkyl halide | Tertiary amine |
| N-Acylation | Acyl chloride, Acid anhydride | Amide |
| N-Arylation | Aryl halide, Arylboronic acid | N-Aryl piperidine |
N-Alkylation and N-Acylation Reactions
The secondary amine within the piperidine ring of this compound is a nucleophilic center, making it readily susceptible to N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide range of substituents, thereby modifying the compound's steric and electronic properties.
N-Alkylation is typically achieved by reacting the piperidine nitrogen with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to prevent side reactions, such as the formation of quaternary ammonium salts. Common conditions involve using bases like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. researchgate.net The reaction proceeds via an SN2 mechanism, where the nitrogen atom displaces the halide from the alkylating agent. To favor monoalkylation and avoid overalkylation, the alkyl halide can be added slowly to a solution where the piperidine derivative is in excess. researchgate.net Another approach is reductive amination, where the secondary amine reacts with an aldehyde or ketone in the presence of a reducing agent.
N-Acylation introduces a carbonyl group adjacent to the piperidine nitrogen, forming an amide. This transformation is generally accomplished using acylating agents like acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the acidic byproduct. These reactions are typically high-yielding and proceed under mild conditions. The resulting N-acyl derivatives are important for several reasons: the amide bond can alter biological activity, and the electron-withdrawing nature of the acyl group significantly changes the chemical properties of the piperidine nitrogen, making it less basic and nucleophilic.
| Reaction Type | Reagent | Conditions | Product Class |
|---|---|---|---|
| N-Alkylation | Methyl Iodide (CH₃I) | K₂CO₃, DMF, 25°C | N-Methyl-3-(piperidin-4-yl)benzaldehyde |
| N-Alkylation | Benzyl (B1604629) Bromide (BnBr) | K₂CO₃, Acetonitrile, 70°C | N-Benzyl-3-(piperidin-4-yl)benzaldehyde |
| N-Acylation | Acetyl Chloride (CH₃COCl) | Triethylamine, CH₂Cl₂, 0-25°C | N-Acetyl-3-(piperidin-4-yl)benzaldehyde |
| N-Acylation | Benzoyl Chloride (PhCOCl) | Pyridine, CH₂Cl₂, 25°C | N-Benzoyl-3-(piperidin-4-yl)benzaldehyde |
Ring Opening/Closing Reactions for Scaffold Rearrangement
The piperidine ring is a saturated six-membered heterocycle and is generally stable. Ring-opening or rearrangement reactions are not common and typically require significant energy input or specific activation. However, such transformations, if achievable, could lead to novel molecular scaffolds.
Strategies for ring manipulation might include:
Oxidative Cleavage : Strong oxidizing agents could potentially cleave C-C or C-N bonds within the ring, though this would likely be unselective and could also affect the benzaldehyde moiety.
Photochemical Methods : Photomediated reactions, such as the Norrish type II reaction, have been used for the ring contraction of α-acylated piperidines to form substituted cyclopentanes. nih.gov This would require prior N-acylation of the piperidine with a suitable keto-acyl group.
Rearrangement Reactions : Certain rearrangement reactions, such as the diaza-Cope or Stevens rearrangement, are known for piperazine (B1678402) and other nitrogen heterocycles and could potentially be adapted, although this would require the synthesis of specialized precursors. tandfonline.com
These transformations are synthetically challenging for a simple piperidine ring and often result in complex product mixtures. Research in this area focuses on developing catalytic systems that can selectively activate C-C or C-N bonds for controlled scaffold rearrangement. nih.govnih.gov
Substitution at the Piperidine Ring (e.g., α-substitution)
Direct functionalization of the C-H bonds of the piperidine ring is a significant challenge due to their low reactivity. However, modern synthetic methods have provided pathways for such transformations, particularly at the α-position (C2/C6) adjacent to the nitrogen atom.
One common strategy involves the in-situ formation of an iminium ion . Oxidation of the tertiary amine (formed after N-alkylation) can generate an endocyclic iminium ion, which is then susceptible to attack by various nucleophiles. acs.org This two-step sequence constitutes a formal C-H functionalization at the α-position.
Other advanced methods include:
Metal-Catalyzed C-H Activation : Transition metal catalysts (e.g., rhodium, palladium) can facilitate the insertion of carbenes or other reactive species into C-H bonds. The regioselectivity of these reactions can often be controlled by the choice of protecting group on the piperidine nitrogen and the catalyst system. nih.govresearchgate.net
Lithiation-Trapping Sequences : Deprotonation at the α-position using a strong base like s-butyllithium, often in the presence of a chelating agent like TMEDA, can generate an α-lithiated intermediate. This nucleophilic species can then be trapped with various electrophiles. This method typically requires N-protection (e.g., with a Boc group) to direct the lithiation and prevent reaction at the N-H bond. whiterose.ac.uk
Radical-Mediated C-H Functionalization : Radical relay mechanisms, such as the Hofmann-Löffler-Freytag (HLF) reaction, can be used to functionalize remote C-H bonds (e.g., at the δ-position) in acyclic amines to form piperidines, highlighting the potential for radical-based strategies in piperidine functionalization. nih.gov
| Strategy | Intermediate | Reagents | Position Functionalized |
|---|---|---|---|
| Iminium Ion Formation | Endocyclic Iminium Ion | 1. Oxidation (e.g., N-oxide formation/elimination) 2. Nucleophile (e.g., Grignard, organolithium) | α (C2/C6) |
| Directed C-H Functionalization | Organometallic Intermediate | Pd or Rh catalyst, Directing Group | α or β (C2/C3) |
| Directed Lithiation | α-Lithiated Piperidine | s-BuLi/TMEDA, Electrophile (e.g., R-X, CO₂) | α (C2/C6) |
Aromatic Ring Modifications
The benzaldehyde portion of the molecule offers opportunities for functionalization through electrophilic aromatic substitution or directed metalation, allowing for the introduction of additional substituents onto the aromatic core.
Electrophilic Aromatic Substitution Reactions
In electrophilic aromatic substitution (EAS), the regiochemical outcome is dictated by the directing effects of the substituents already present on the ring. wikipedia.org In this compound, the ring is substituted with:
An aldehyde group (-CHO) at C1: This is a deactivating group (withdraws electron density) and is a meta-director. libretexts.orglibretexts.org
A piperidin-4-yl group at C3: This is an alkyl-type substituent, which is an activating group (donates electron density via induction) and is an ortho, para-director. libretexts.orglibretexts.org
The directing effects of these two groups are as follows:
The aldehyde group directs incoming electrophiles to the C5 position.
The piperidin-4-yl group directs incoming electrophiles to the C2, C4, and C6 positions.
When the directing effects of two substituents are opposed, the outcome depends on their relative activating/deactivating strength and steric factors. msu.eduyoutube.com The alkyl group is activating while the aldehyde is deactivating. Therefore, the activating piperidinyl group will likely have a dominant influence on the position of substitution. Substitution is most probable at the positions most activated and sterically accessible.
Position C4 : This position is ortho to the activating piperidinyl group and para to the deactivating aldehyde group.
Position C2 : This position is ortho to both the activating piperidinyl group and the deactivating aldehyde group, making it sterically hindered and electronically less favored.
Position C6 : This position is para to the activating piperidinyl group and ortho to the deactivating aldehyde group.
Between the available positions, substitution is most likely to occur at C4 and C6, with the precise ratio depending on the specific electrophile and reaction conditions. The strongly activating nature of the N-H group in the piperidine ring would further enhance the reactivity at these positions, although under strongly acidic conditions (common for EAS), the piperidine nitrogen would be protonated, diminishing its activating effect.
Directed Ortho Metalation Strategies
Directed ortho metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org It involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.org The resulting aryllithium species can then be quenched with a variety of electrophiles.
For this compound, neither the unprotected secondary amine nor the aldehyde group is a suitable DMG. The aldehyde would be attacked by the organolithium reagent, and the acidic N-H proton would be abstracted. Therefore, a protection strategy is necessary:
Protection of the Piperidine Nitrogen : The secondary amine must be protected. A common protecting group that also functions as an excellent DMG is the tert-butoxycarbonyl (Boc) group, which forms an N-Boc carbamate. Amide groups are also effective DMGs.
Protection of the Aldehyde : The aldehyde must be protected to prevent nucleophilic attack. This is typically done by converting it into an acetal (B89532) (e.g., a dimethyl or diethyl acetal).
Once both functional groups are protected, the N-Boc group can act as a potent DMG, directing lithiation to the C2 position of the aromatic ring. Subsequent reaction with an electrophile (E+) would yield a 2,3-disubstituted aromatic ring, a substitution pattern that is difficult to achieve via classical EAS. uwindsor.canih.gov
Catalytic Methods for Selective Functionalization
The selective functionalization of this compound is a key strategy for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. Catalytic methods offer a powerful and efficient approach to modify the molecule's structure with high precision, targeting either the piperidine ring or the benzaldehyde moiety. These methods often operate under mild conditions and can tolerate a wide range of functional groups, making them ideal for the late-stage modification of complex molecules.
Transition-metal catalysis, in particular, has been instrumental in developing site-selective C-H functionalization reactions. nih.govnih.gov For this compound, this allows for the direct conversion of inert C-H bonds on both the saturated piperidine ring and the aromatic benzaldehyde ring into new C-C, C-N, or C-O bonds, bypassing the need for pre-functionalized substrates.
Functionalization of the Piperidine Moiety
The piperidine ring offers multiple sites for functionalization (C2, C3, and C4). The choice of catalyst and directing group on the piperidine nitrogen is crucial for controlling the regioselectivity of the reaction.
Rhodium-Catalyzed C-H Functionalization: Rhodium catalysts have proven effective for site-selective C-H functionalization of piperidine derivatives. nih.gov The selectivity is often governed by the catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov For instance, dirhodium catalysts can be used for C-H insertions with donor/acceptor carbenes. nih.gov The use of N-Boc-piperidine with a catalyst like Rh₂(R-TCPTAD)₄ can lead to functionalization at the C2 position. nih.gov In contrast, employing different catalysts and directing groups can steer the reaction to other positions. For example, N-α-oxoarylacetyl-piperidines in combination with Rh₂(S-2-Cl-5-BrTPCP)₄ have been used to produce 4-substituted analogues. nih.gov This catalyst-controlled selectivity is a powerful tool for creating a library of positional analogues from a single precursor.
Palladium-Catalyzed C-H Arylation: Palladium catalysis is widely used for C-H arylation, enabling the introduction of aryl groups at specific positions on the piperidine ring. acs.org These reactions often employ a directing group attached to the piperidine nitrogen to guide the catalyst to a specific C-H bond. For instance, an aminoquinoline (AQ) auxiliary at the C3 position of a piperidine ring can direct palladium-catalyzed C-H arylation to the C4 position with excellent regio- and stereoselectivity. acs.org This strategy has been used to achieve the selective synthesis of cis-3,4-disubstituted piperidines. acs.org Another approach involves the transannular C–H functionalization of alicyclic amines, where coordination of the piperidine nitrogen to the palladium center can enable selective C–H activation at the C4 position. nih.gov
| Catalytic System | Reaction Type | Target Moiety | Functional Group Introduced | Substrate Example | Yield (%) |
| Rh₂(R-TCPTAD)₄ | C-H Insertion | Piperidine (C2) | Arylacetate | N-Boc-piperidine | Moderate |
| Rh₂(R-TPPTTL)₄ | C-H Insertion | Piperidine (C2) | Arylacetate | N-Bs-piperidine | 87 |
| Rh₂(S-2-Cl-5-BrTPCP)₄ | C-H Insertion | Piperidine (C4) | Arylacetate | N-α-oxoarylacetyl-piperidine | - |
| Pd(OAc)₂ / Aminoquinoline DG | C-H Arylation | Piperidine (C4) | Aryl | Piperidine-3-carboxamide | High |
| Pd(OAc)₂ / Fluoroamide DG | Transannular C-H Arylation | Piperidine (C4) | Aryl | N-Fluoroamide piperidine | 44 |
Functionalization of the Benzaldehyde Moiety
The benzaldehyde portion of the molecule presents two main sites for catalytic functionalization: the formyl C-H bond and the aromatic C-H bonds.
Rhodium-Catalyzed Hydroacylation: The formyl C-H bond of the aldehyde can be targeted in hydroacylation reactions. nih.gov Rhodium(I) complexes, for example, can catalyze the intermolecular hydroacylation of benzaldehyde derivatives with alkynes. nih.gov This reaction involves the insertion of the alkyne into the formyl C-H bond, leading to the formation of a ketone. The use of a directing group, such as a triazene (B1217601) group ortho to the aldehyde, can facilitate this transformation. nih.gov
Palladium-Catalyzed C-H Hydroxylation: The aromatic ring of the benzaldehyde can undergo directed C-H functionalization. For instance, the direct palladium-catalyzed ortho C–H hydroxylation of benzaldehydes can be achieved using a transient directing group. researchgate.net This approach allows for the introduction of a hydroxyl group at the position adjacent to the aldehyde, a transformation that can be challenging due to the aldehyde's potential for oxidation and its weak coordinating ability. researchgate.net
Copper-Catalyzed Reactions: Copper catalysts are also employed in various transformations involving benzaldehydes. For example, a visible-light-induced oxidative amidation of aldehydes catalyzed by copper(II) bromide has been developed to synthesize amides. rsc.org Another novel reaction is a copper-catalyzed aldehyde-exchanged amidation, where aldehydes and secondary amines react to form secondary amides that retain an aldehyde group. acs.org
| Catalytic System | Reaction Type | Target Moiety | Functional Group Introduced | Substrate Example | Yield (%) |
| [Rh(nbd)₂]BF₄ / dppe | Alkyne Hydroacylation | Benzaldehyde (Formyl C-H) | Ketone | 2-Triazenylbenzaldehyde | High |
| Pd(OAc)₂ / Transient DG | C-H Hydroxylation | Benzaldehyde (Aromatic ortho-C-H) | Hydroxyl | Benzaldehyde | Moderate |
| CuBr₂ / Visible Light | Oxidative Amidation | Benzaldehyde (Formyl C-H) | Amide | Aromatic Aldehydes | High |
| Cu(II) / TBHP | Aldehyde-Exchanged Amidation | Benzaldehyde (Formyl C-H) | Amide-aldehyde | Benzaldehyde | up to 89 |
Molecular Design and Structure Activity Relationship Sar Studies Using 3 Piperidin 4 Yl Benzaldehyde As a Scaffold
Design Principles for Novel Chemical Entities Based on the 3-(Piperidin-4-YL)benzaldehyde Framework
The design of new molecules based on the This compound framework is guided by several key principles aimed at optimizing interactions with biological targets. The core structure itself presents three primary points for diversification: the benzaldehyde (B42025) group, the phenyl ring, and the piperidine (B6355638) nitrogen.
The Aldehyde Functionality : The aldehyde group can serve as a crucial pharmacophoric feature, potentially forming covalent bonds with target proteins or acting as a key hydrogen bond acceptor. Alternatively, it can be utilized as a synthetic handle for further elaboration into a variety of functional groups, such as amines, alcohols, or carboxylic acids, to probe different regions of a binding pocket.
The Piperidine Moiety : The piperidine ring offers a three-dimensional element to the scaffold. Its nitrogen atom is a key site for modification, allowing for the introduction of a wide range of substituents to explore specific interactions with target macromolecules. The conformational properties of the piperidine ring can also be fine-tuned through substitution to optimize the presentation of key binding elements.
Systematic Exploration of Substituent Effects on Molecular Properties and Reactivity
A systematic investigation of how different substituents on the This compound scaffold affect its properties is fundamental to understanding its potential as a drug lead. These effects can be broadly categorized into those impacting the aromatic portion and those related to the piperidine ring.
Impact of Aromatic Substituents on Electronic and Steric Properties
Substituents on the benzaldehyde ring can significantly alter the electronic and steric characteristics of the molecule, which in turn influences its reactivity and biological activity.
Electronic Effects: The electronic nature of substituents on the aromatic ring can be broadly classified as either electron-donating or electron-withdrawing. These effects are transmitted through both inductive and resonance mechanisms.
| Substituent Type | Examples | Effect on Benzaldehyde Reactivity |
| Electron-Donating Groups (EDGs) | -OCH₃, -CH₃, -NH₂ | Increase electron density on the ring, potentially affecting the reactivity of the aldehyde and influencing interactions with electron-deficient biological targets. |
| Electron-Withdrawing Groups (EWGs) | -NO₂, -CN, -CF₃, Halogens (e.g., -Cl, -F) | Decrease electron density on the ring, making the aldehyde carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This can be crucial for covalent bond formation with a biological target. |
Steric Effects: The size and shape of substituents on the aromatic ring can impose steric hindrance, which can influence the molecule's ability to fit into a binding site. Bulky substituents can either prevent binding or, if positioned correctly, enhance binding by occupying a specific hydrophobic pocket. The position of the substituent relative to the piperidine and aldehyde groups is critical in determining its steric impact.
Influence of Piperidine Ring Modifications (e.g., N-substitution, ring conformation)
Modifications to the piperidine ring are a cornerstone of medicinal chemistry strategies to fine-tune the properties of a lead compound.
N-Substitution: The secondary amine of the piperidine ring is a prime location for introducing a wide variety of substituents (R-groups). This is a common strategy to modulate potency, selectivity, and pharmacokinetic properties such as solubility and metabolic stability.
Table of N-Substituent Effects:
| N-Substituent (R-group) | Potential Impact |
|---|---|
| Small alkyl groups (e.g., -CH₃) | Can increase lipophilicity and explore small hydrophobic pockets. |
| Benzyl (B1604629) or other arylalkyl groups | Can introduce aromatic interactions (e.g., π-π stacking) with the target protein. |
| Acyl or sulfonyl groups | Can act as hydrogen bond acceptors and alter the basicity of the piperidine nitrogen. |
Ring Conformation: The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituent at the 4-position (the benzaldehyde moiety) will preferentially occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions. N-substitution can influence the conformational equilibrium of the ring. Large N-substituents can further lock the ring in a specific conformation, which can be advantageous for presenting other binding groups in an optimal orientation for interaction with a biological target.
Strategies for Diversity-Oriented Synthesis (DOS) to Generate Analog Libraries
Diversity-Oriented Synthesis (DOS) is a powerful approach for the rapid generation of a wide array of structurally diverse molecules from a common starting material or scaffold. The This compound scaffold is well-suited for DOS strategies due to its multiple points of diversification.
A common DOS strategy is the "build/couple/pair" approach:
Build: In this phase, the core scaffold, This compound , or a protected version thereof, is synthesized.
Couple: A diverse set of building blocks is then coupled to the scaffold at its various reactive sites. For instance, a library of different aldehydes or ketones could be reacted with the piperidine nitrogen via reductive amination. Simultaneously, the benzaldehyde group could be reacted with a range of nucleophiles.
Pair: Intramolecular reactions can then be employed to create new ring systems, leading to a significant increase in skeletal diversity.
By systematically varying the building blocks and the reaction pathways, a large and diverse library of analogs can be generated for high-throughput screening to identify novel bioactive compounds.
Ligand Design Principles from Molecular Docking Insights
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the This compound scaffold, docking studies can provide invaluable insights for rational ligand design.
By docking the scaffold and its derivatives into the active site of a target protein, researchers can:
Identify Key Interactions: Determine the specific amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds).
Predict Binding Affinity: Estimate the strength of the interaction between the ligand and the protein, which can help in prioritizing which compounds to synthesize.
Guide Structural Modifications: Visualize how modifications to the scaffold will affect its binding. For example, docking might reveal an unoccupied hydrophobic pocket that could be filled by adding a specific substituent to the phenyl ring or the piperidine nitrogen, thereby increasing binding affinity.
Table of Docking-Guided Design Principles:
| Docking Observation | Design Strategy |
|---|---|
| Unfilled hydrophobic pocket near the phenyl ring | Introduce lipophilic substituents (e.g., -CH₃, -Cl) on the aromatic ring. |
| Hydrogen bond donor/acceptor in the active site not engaged by the ligand | Modify the aldehyde or introduce polar groups on the N-substituent to form a hydrogen bond. |
| Steric clash between the ligand and an amino acid residue | Reduce the size of a substituent or alter its position to avoid the clash. |
By integrating computational insights from molecular docking with synthetic chemistry and biological testing, the development of potent and selective drug candidates based on the This compound scaffold can be significantly accelerated.
Applications in Advanced Organic Synthesis and Chemical Biology Research
Role as a Key Intermediate in the Synthesis of Complex Natural Products and Synthetic Analogs
The piperidine (B6355638) ring is a core structural motif in a vast number of alkaloids and other natural products with significant biological activity. Synthetic chemists often utilize functionalized piperidines as key intermediates to construct these complex molecules. While direct examples of the total synthesis of a natural product using 3-(Piperidin-4-YL)benzaldehyde as a starting material are not prominent in the literature, its potential is clear. It could serve as a crucial fragment for synthesizing analogs of natural products where a benzaldehyde (B42025) moiety is required for further elaboration. For instance, the aldehyde group can undergo reactions like Wittig, Horner-Wadsworth-Emmons, or reductive amination to build complex side chains, while the piperidine nitrogen can be part of a larger alkaloid framework. The synthesis of natural products is a field that confirms molecular structures and allows for modifications to improve drug-like properties.
Building Block for the Construction of Diverse Heterocyclic Compound Libraries
Heterocyclic compounds are foundational in medicinal chemistry and drug discovery. This compound is an ideal starting material for generating libraries of diverse heterocyclic compounds. The aldehyde functional group is a gateway to numerous condensation reactions with dinucleophiles to form a wide array of new heterocyclic rings.
For example, it can react with:
Hydrazines and hydroxylamines: To form hydrazones and oximes, which can be cyclized into various five- and six-membered heterocycles.
Amidines and guanidines: To construct pyrimidine (B1678525) and related fused-ring systems.
Active methylene (B1212753) compounds: In Knoevenagel or Döbner condensations to create precursors for more complex heterocyclic systems.
This versatility allows for the rapid generation of a multitude of structurally distinct molecules, which can then be screened for biological activity. This approach is fundamental to modern drug discovery programs.
Scaffold for the Development of Chemical Probes for Biological Systems
Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The development of such probes often requires a central scaffold that can be systematically modified with reporter groups (like fluorophores) and reactive groups for target engagement. The this compound structure is well-suited for this role. The piperidine ring can be functionalized to enhance binding affinity and selectivity for a specific biological target, while the benzaldehyde group can be used as a chemical handle to attach fluorescent tags, biotin, or cross-linking agents through stable linkages.
Utility in Materials Science Research (e.g., Fluorophores, Fulleropyrrolidines)
The application of benzaldehyde derivatives extends into materials science, particularly in the creation of novel functional materials.
Fluorophores: The electronic properties of the benzaldehyde ring system can be modulated through chemical reactions to create fluorescent molecules. Condensation of the aldehyde with various aromatic or heterocyclic amines can lead to Schiff bases with extended π-conjugation, often resulting in fluorescent properties. The fluorescence of such compounds can be sensitive to the local environment, making them useful as sensors.
Fulleropyrrolidines: A well-established application for N-substituted amino acids and aldehydes is the Prato reaction, a 1,3-dipolar cycloaddition onto the surface of fullerenes (like C₆₀). This reaction generates fulleropyrrolidines, modifying the fullerene's electronic properties and solubility. An isomer, 4-(1-Piperidinyl)benzaldehyde, is cited as a reactant for synthesizing fulleropyrrolidines. By analogy, this compound, when combined with an amino acid like sarcosine, could generate an azomethine ylide intermediate that reacts with C₆₀ to form novel fulleropyrrolidine derivatives for applications in electronics and materials science.
Future Research Directions and Unexplored Potential of 3 Piperidin 4 Yl Benzaldehyde
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 3-(Piperidin-4-YL)benzaldehyde and its derivatives is geared towards greener and more efficient methodologies. Traditional multi-step syntheses are often resource-intensive and can generate significant waste. Future research will likely focus on the development of one-pot reactions and tandem catalytic processes that can construct the molecule with high atom economy.
Key areas of exploration include:
Catalyst-Free Reactions: Investigating catalyst-free assembly methods, such as those demonstrated for δ-lactam-based compounds from 3-arylglutaconic anhydrides, could offer a more sustainable route. mdpi.com
Microwave-Assisted Synthesis: The use of microwave irradiation, as seen in the synthesis of 4-(morpholin-4-yl)-3-nitrobenzohydrazide, can significantly reduce reaction times and improve yields, offering a more sustainable and efficient approach. mdpi.com
Flow Chemistry: Continuous flow processes present an opportunity for safer, more scalable, and highly controlled synthesis. nih.gov This approach can minimize reaction volumes and improve heat and mass transfer, leading to higher yields and purity.
Biocatalysis: The use of enzymes in the synthesis of piperidine (B6355638) derivatives is a growing field. rsc.org Biocatalysis can offer high stereoselectivity under mild reaction conditions, reducing the environmental impact of the synthesis.
| Synthetic Methodology | Potential Advantages |
| One-Pot Reactions | Increased efficiency, reduced waste, cost-effective |
| Flow Chemistry | Enhanced safety, scalability, and process control |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly |
Integration of Advanced Analytical Techniques for Real-time Reaction Monitoring
To optimize novel synthetic methodologies, the integration of Process Analytical Technology (PAT) is crucial. Real-time monitoring provides a deeper understanding of reaction kinetics, mechanisms, and the formation of intermediates or impurities.
Future advancements in this area will likely involve:
In-situ NMR Spectroscopy: Real-time Nuclear Magnetic Resonance (NMR) spectroscopy allows for the direct observation of reaction progress within the NMR magnet. nih.govrsc.orgmpg.de This technique can provide detailed structural information on transient intermediates and help elucidate complex reaction mechanisms. nih.gov Ultrafast 2D NMR methods are particularly promising for analyzing complex organic reactions. nih.gov
Mass Spectrometry: Techniques like triple quadrupole mass spectrometry can be used for multiple reaction monitoring, allowing for the step-by-step observation of catalytic cycles in real-time under realistic reaction conditions. rsc.org
Spectroscopic Methods (IR and UV-Vis): Inline Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can be employed in flow chemistry setups to monitor the concentration of reactants, products, and intermediates. nih.gov
Integrated Systems: The future lies in the integration of multiple orthogonal PAT tools (e.g., NMR, UV/Vis, IR, and UHPLC) to provide a comprehensive, data-rich picture of the synthetic process. nih.govchemrxiv.org
| Analytical Technique | Information Gained | Application in Synthesis |
| Real-time NMR | Structural information, reaction kinetics, intermediate identification | Mechanistic studies, optimization of reaction conditions |
| Mass Spectrometry | Molecular weight confirmation, reaction pathway analysis | Monitoring catalytic cycles, impurity profiling |
| In-line IR/UV-Vis | Concentration of species, functional group analysis | Real-time process control in flow chemistry |
Application of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and synthesis of novel derivatives of this compound. These computational tools can accelerate the discovery process by predicting molecular properties and identifying optimal synthetic routes.
Key applications include:
Retrosynthesis Prediction: AI-driven platforms can propose synthetic pathways for target molecules by recursively breaking them down into simpler, commercially available starting materials. engineering.org.cnresearchgate.net This can help chemists design more efficient and cost-effective syntheses. engineering.org.cn
Reaction Outcome Prediction: Machine learning models, such as the "Molecular Transformer," can predict the products of chemical reactions with high accuracy, potentially exceeding that of human chemists. cam.ac.uk This can reduce the number of failed experiments and accelerate the discovery of new reactions. cam.ac.uk
De Novo Drug Design: AI can be used to design novel molecules with desired biological activities. For instance, ML models have been used to design potent FLT3 inhibitors for the treatment of acute myeloid leukemia. nih.gov
Optimization of Reaction Conditions: AI algorithms can be used to optimize reaction parameters such as temperature, solvent, and catalyst to maximize yield and minimize byproducts. chemcopilot.com
| AI/ML Application | Function | Impact on Research |
| Retrosynthesis Planning | Predicts synthetic routes from target to starting materials | Accelerates the design of efficient syntheses |
| Reaction Prediction | Predicts the outcome of chemical reactions | Reduces experimental failures and saves resources |
| Compound Design | Generates novel molecular structures with desired properties | Facilitates the discovery of new drug candidates |
| Condition Optimization | Identifies optimal reaction parameters for improved outcomes | Enhances reaction efficiency and sustainability |
Exploration of Supramolecular Assembly and Self-Assembling Properties
The piperidine and benzaldehyde (B42025) moieties of this compound provide opportunities for directed intermolecular interactions, leading to the formation of supramolecular assemblies. The exploration of these properties could lead to the development of novel materials with unique functions.
Future research in this area could focus on:
Hydrogen Bonding Networks: The N-H group of the piperidine ring and the carbonyl group of the benzaldehyde can act as hydrogen bond donors and acceptors, respectively. These interactions can lead to the formation of intricate one-, two-, or three-dimensional networks in the solid state. rsc.org
Crystal Engineering: By modifying the substituents on the piperidine and phenyl rings, it is possible to control the packing of the molecules in the crystal lattice, thereby tuning the physical properties of the resulting material.
Host-Guest Chemistry: The piperidine ring can potentially act as a guest within the cavity of a larger host molecule, leading to the formation of inclusion complexes with applications in sensing or controlled release.
Coordination Polymers: The nitrogen atom of the piperidine ring can coordinate to metal centers, leading to the formation of coordination polymers with interesting magnetic, optical, or catalytic properties. rsc.org
Investigation of Organocatalytic Applications for Asymmetric Synthesis
The chiral potential of the piperidine ring makes this compound and its derivatives promising candidates for use as organocatalysts in asymmetric synthesis. rsc.orgacs.org Organocatalysis offers a metal-free and often more sustainable alternative to traditional metal-based catalysis.
Unexplored avenues in this domain include:
Chiral Amine Catalysis: Derivatives of this compound, particularly those with chiral substituents on the piperidine ring, could be employed as chiral amine catalysts for a variety of transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions. beilstein-journals.org
Bifunctional Catalysis: The presence of both a basic nitrogen atom and an aldehyde group that can be functionalized to include a hydrogen-bond donor (e.g., a thiourea (B124793) or squaramide) could allow for the design of bifunctional organocatalysts. These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to high enantioselectivity.
Asymmetric Annulations: Chiral catalysts derived from this scaffold could be used in asymmetric [4+2] annulation reactions to produce highly functionalized and stereochemically rich piperidine derivatives. researchgate.net
Q & A
Basic: What are the common synthetic routes for 3-(Piperidin-4-yl)benzaldehyde, and what key reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a benzaldehyde derivative can react with a piperidine-containing precursor under reflux in aprotic solvents (e.g., DMF or THF) with a base (e.g., K₂CO₃) to facilitate alkylation. Yield optimization requires precise control of temperature (60–100°C), stoichiometric ratios of reactants, and inert atmospheres to prevent oxidation. Solvent polarity significantly impacts reaction efficiency, as polar aprotic solvents enhance nucleophilicity .
Advanced: How can side reactions during piperidine ring formation be minimized in the synthesis of this compound?
Side reactions, such as over-alkylation or ring-opening, are mitigated by:
- Using protecting groups (e.g., Boc) for the piperidine nitrogen during intermediate steps.
- Employing catalytic agents (e.g., Pd catalysts for cross-coupling) to enhance regioselectivity.
- Optimizing reaction time to avoid prolonged exposure to harsh conditions. Kinetic studies of analogous compounds suggest that lower temperatures (≤80°C) reduce decomposition .
Basic: What spectroscopic techniques resolve structural ambiguities in this compound characterization?
Key methods include:
- ¹H/¹³C NMR : To confirm aldehyde proton (δ 9.8–10.2 ppm) and piperidine ring integration. Overlapping signals are resolved using 2D NMR (COSY, HSQC).
- X-ray crystallography : For unambiguous confirmation of molecular geometry, as demonstrated in benzaldehyde-derivative studies .
- HRMS : Validates molecular formula and purity (>95%) .
Advanced: How do substituent positions on the benzaldehyde ring affect crystallographic packing in derivatives?
X-ray studies of analogous compounds reveal that electron-withdrawing groups (e.g., -NO₂) at the para position induce planar stacking via dipole interactions, while bulky meta substituents (e.g., -OCH₃) disrupt symmetry, leading to varied unit cell parameters. These insights guide crystal engineering for material stability .
Basic: What in vitro assays are recommended for initial biological screening of this compound derivatives?
- Antimicrobial assays : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) to assess MIC values.
- Enzyme inhibition assays : Target enzymes like acetylcholinesterase for neurological applications, using Ellman’s method .
Advanced: How do structural modifications at the piperidine moiety influence pharmacokinetic properties?
- Lipophilicity : Adding methyl groups to the piperidine ring increases logP, enhancing blood-brain barrier permeability.
- Metabolic stability : N-alkylation reduces CYP450-mediated oxidation, as shown in ADME studies of similar piperidine derivatives. In vitro hepatocyte models are critical for evaluating metabolic pathways .
Basic: What are the typical oxidation and reduction products of this compound?
- Oxidation : Using KMnO₄/H₂SO₄ yields 3-(Piperidin-4-yl)benzoic acid.
- Reduction : NaBH₄ or LiAlH₄ converts the aldehyde to 3-(Piperidin-4-yl)benzyl alcohol. Side reactions (e.g., over-reduction) are controlled by stoichiometric reagent ratios .
Advanced: How should researchers address contradictory bioactivity data across studies?
- Assay standardization : Validate cell line viability (e.g., MRSA strain ATCC 43300) and control for compound purity (HPLC ≥98%).
- Dose-response curves : Replicate studies with ≥3 independent trials to identify outliers. Contradictions in antimicrobial synergy, as seen with DMPI analogs, often arise from variations in inoculum size .
Basic: How does 3D-QSAR modeling guide the design of active this compound derivatives?
Computational models map electrostatic and steric fields to predict binding affinities. For example, chalcone derivatives with electron-deficient benzaldehyde groups show enhanced tubulin inhibition, validated by docking scores and IC₅₀ correlations .
Advanced: What strategies elucidate the mechanism of action in neurological targets?
- Molecular docking : Simulate interactions with receptors (e.g., σ-1 or NMDA receptors) using software like AutoDock.
- Kinetic binding assays : Surface plasmon resonance (SPR) quantifies association/dissociation rates. Piperidine analogs with fluorophenyl groups exhibit higher binding entropy, suggesting hydrophobic pocket interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
